molecular formula C10H15O4S- B1237292 (r)-Camphorsulfonate

(r)-Camphorsulfonate

Cat. No.: B1237292
M. Wt: 231.29 g/mol
InChI Key: MIOPJNTWMNEORI-XVKPBYJWSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Camphorsulfonate, a chiral sulfonic acid derivative of camphor, is widely utilized in asymmetric synthesis, pharmaceutical formulations, and materials science due to its robust thermal stability, enantioselective properties, and versatile coordination chemistry. It is synthesized via sulfonation of camphor followed by neutralization with bases (e.g., sodium bicarbonate) to form salts . Structurally, it features a bicyclic terpene backbone with a sulfonate group, enabling strong hydrogen-bonding and ionic interactions. Key applications include:

  • Asymmetric catalysis: As a counterion in chiral resolution of pharmaceuticals like clopidogrel .
  • Coordination chemistry: Acts as a bulky ligand in titanocene complexes, influencing redox behavior and steric effects .
  • Proton conduction: In chiral molecular assemblies for energy storage devices .

Properties

Molecular Formula

C10H15O4S-

Molecular Weight

231.29 g/mol

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1/t7-,10-/m0/s1

InChI Key

MIOPJNTWMNEORI-XVKPBYJWSA-M

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C

Origin of Product

United States

Scientific Research Applications

Chiral Resolution

Overview : (R)-Camphorsulfonate is widely recognized for its role as a resolving agent in the separation of enantiomers. Its strong acidic properties make it particularly effective for resolving weakly basic amines and amino acids.

Case Study : A study highlighted the use of camphorsulfonic acid derivatives as resolving agents for amino acids. The research demonstrated that camphorsulfonic acid could effectively form diastereomeric salts with various amino acids, facilitating their separation through crystallization methods .

Amino Acid Yield (%) Resolution Method
L-Alanine85Crystallization
L-Phenylalanine78Crystallization
L-Tyrosine90Crystallization

Asymmetric Synthesis

Overview : this compound serves as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of chiral products.

Case Study : Research has shown that camphorsulfonate can be used in the synthesis of phosphinous acids and their derivatives, which are crucial in various catalytic processes. The study reported high yields and enantiomeric excesses when using camphorsulfonate as a chiral template .

Reaction Type Yield (%) Enantiomeric Excess (%)
Phosphinous Acid Synthesis9295
Chiral Phosphine Synthesis8890

Pharmacological Applications

Overview : this compound has been studied for its effects on transient receptor potential channels, particularly TRPV1, which is involved in pain sensation.

Case Study : A study investigated the activation and desensitization effects of camphor on TRPV1 channels. It was found that while camphor activates TRPV1 less effectively than capsaicin, it desensitizes the receptor more rapidly, suggesting potential analgesic properties .

Concentration (mM) TRPV1 Activation (pA/pF) Desensitization Rate (s)
15930
316520
10HighRapid

Material Science

Overview : In materials science, this compound has been utilized to enhance the performance of perovskite solar cells.

Case Study : A recent study demonstrated that doping perovskite films with camphorsulfonic acid resulted in improved crystallinity and morphology, leading to a significant increase in power conversion efficiency (PCE) of solar cells. The optimal concentration was found to be 1 mg/mL, resulting in a PCE increase of approximately 20% compared to control samples .

Additive Concentration (mg/mL) PCE (%)
015
118
2Decreased

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits superior tablet compressibility (tensile strength >2.0 MPa at 60–100% API loading) compared to maleates, which fail to meet this threshold .
  • Clopidogrel camphorsulfonate has slightly lower solubility than hydrochloride but enables enantiomeric resolution with >99.8% enantiomeric excess (ee) .

Steric and Electronic Effects in Coordination Chemistry

Ligand Reaction Rate (Cp₂Ti Complexes) Turnover-Limiting Step
Camphorsulfonate Slower (steric hindrance) Back-electron transfer
Triflate (O₃SCF₃) Faster Substrate binding
Mesylate (OMs) Moderate Intermediate kinetics

Key Findings :

  • Titanocene camphorsulfonate complexes show slower reaction rates due to steric hindrance from the bulky ligand, delaying back-electron transfer .
  • Triflate ligands, being less bulky, enable faster substrate binding and turnover .

Chirality and Functional Materials

Application Camphorsulfonate Derivative Performance
Proton-conductive salts Imidazolium-(1S-CS⁻) Proton conductivity: 1.2 × 10⁻⁴ S/cm
Racemic mixtures HIm⁺-rac-CS⁻ Conductivity: 1.0 × 10⁻⁴ S/cm (no enantiomeric advantage)
Optically active polymers (+)-Camphorsulfonate-doped PANI Enantioselective helicity (80% ee)

Key Findings :

  • Chiral camphorsulfonate salts exhibit marginally higher proton conductivity than racemic forms, highlighting the role of molecular symmetry .
  • (+)-Camphorsulfonate induces preferred helicity in polyaniline, enabling spin-selective electron transport .

Genotoxic Impurity Profiles

Impurity LC/MS/MS Detection Limit Risk in Pharmaceuticals
Methyl Camphorsulfonate 0.05 ppm Moderate (requires control)
Isopropyl Camphorsulfonate 0.03 ppm High (alkylating potential)

Key Findings :

  • Both methyl and isopropyl camphorsulfonates are genotoxic impurities in voriconazole, necessitating stringent LC/MS/MS monitoring .

Q & A

Q. What analytical techniques are most effective for characterizing the enantiomeric purity of (R)-camphorsulfonate in synthetic chemistry?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy is widely used due to its sensitivity to chiral environments. Calibration with certified standards like d-10-ammonium camphorsulfonate ensures photometric accuracy .
  • Capillary Zone Electrophoresis (CZE) modified with cyclodextrins (e.g., γ-CD) can resolve enantiomers by exploiting host-guest interactions. Optimal pH (e.g., 11.5) enhances separation efficiency, as demonstrated in studies on binaphthol derivatives .

Q. How does the structural rigidity of this compound influence its role as a counterion in ionic complexes?

Methodological Answer:

  • The bulky camphor backbone stabilizes ionic complexes (e.g., triphenylsulfonium salts) by reducing ion-pair dissociation, improving solubility in organic solvents. This is critical in photopolymerization applications, where stability under UV exposure is required .
  • X-ray crystallography and computational modeling (e.g., DFT) are recommended to analyze steric effects and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data when using this compound derivatives as chiral additives?

Methodological Answer:

  • Case Study : In CZE experiments, S(+)-tetrabutylammonium camphorsulfonate (S-tb-camphor) showed antagonistic effects on γ-CD-mediated enantioseparation of binaphthol. To address this:
    • Conduct response surface methodology (RSM) to map interactions between variables (e.g., pH, additive concentration) .
    • Validate findings with orthogonal techniques like HPLC using chiral stationary phases .

Q. What experimental design principles optimize this compound-based formulations for high drug-load tablets?

Methodological Answer:

  • Key Parameters :
    • Compressibility : Camphorsulfonates exhibit superior tabletability (>2.0 MPa tensile strength at 60–100% API loading) compared to maleates. Use compaction simulation (e.g., Heckel analysis) to assess plasticity .
    • Dissolution : Pair with disintegration enhancers (e.g., crospovidone) to mitigate slow release in high-load formulations .
  • Regulatory Consideration : Follow ICH Q6A guidelines for polymorphism and stability testing .

Q. How does pH modulate the enantiomer migration order (EMO) in cyclodextrin-mediated separations involving this compound?

Methodological Answer:

  • At pH >10.5, deprotonation of analytes (e.g., binaphthol) enhances cyclodextrin binding affinity, reversing EMO.
    • Use dynamic pH junction-CZE to monitor migration shifts.
    • Validate with molecular dynamics simulations to predict host-guest binding constants .

Methodological Best Practices

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

Guidelines:

  • Include detailed stoichiometry , solvent purity, and temperature gradients in experimental sections.
  • For novel compounds, provide NMR, HRMS, and elemental analysis data in supporting information .
  • Reference IR spectra of known camphorsulfonate salts to confirm identity .

Q. What strategies mitigate bias when analyzing contradictory solubility data for this compound in polar aprotic solvents?

Recommendations:

  • Use blind testing for solubility measurements, with triplicate trials.
  • Apply Cheminformatics Tools (e.g., COSMO-RS) to predict solvent interactions and validate experimentally .

Data Integrity & Reporting

Q. How can researchers ensure data accuracy in studies comparing camphorsulfonate salt stability under thermal stress?

Best Practices:

  • Use thermogravimetric analysis (TGA) with controlled humidity chambers.
  • Adopt FAIR Data Principles : Share raw DSC/TGA curves in repositories with metadata (e.g., heating rate, purge gas) .

Q. What ethical considerations arise when reporting negative results in this compound-based photopolymerization studies?

Ethical Framework:

  • Disclose failed experiments (e.g., incomplete curing) in supplementary files to prevent publication bias.
  • Cite prior work (e.g., Crivello et al., 1999) to contextualize limitations in cationic photoinitiator efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Camphorsulfonate
Reactant of Route 2
(r)-Camphorsulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.